Dimethyl (S)-2-[Bis(Boc)amino]pentanedioate
CAS No.:
Cat. No.: VC16481510
Molecular Formula: C17H29NO8
Molecular Weight: 375.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H29NO8 |
|---|---|
| Molecular Weight | 375.4 g/mol |
| IUPAC Name | dimethyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanedioate |
| Standard InChI | InChI=1S/C17H29NO8/c1-16(2,3)25-14(21)18(15(22)26-17(4,5)6)11(13(20)24-8)9-10-12(19)23-7/h11H,9-10H2,1-8H3 |
| Standard InChI Key | HBLHIKXVNJAQQJ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N(C(CCC(=O)OC)C(=O)OC)C(=O)OC(C)(C)C |
Introduction
Synthesis and Applications
The synthesis of compounds like Dimethyl (S)-2-[Bis(Boc)amino]pentanedioate typically involves the reaction of a pentanedioate derivative with a bis(Boc)amine under appropriate conditions. These compounds are useful in asymmetric synthesis and as intermediates in the preparation of complex molecules.
| Step | Description |
|---|---|
| 1. Preparation of Pentanedioate Derivative | Activation of the pentanedioate backbone to facilitate the introduction of the bis(Boc)amino group. |
| 2. Introduction of Bis(Boc)amino Group | Reaction of the activated pentanedioate with a bis(Boc)amine under conditions that favor the formation of the desired product. |
Research Findings and Implications
While specific research findings on Dimethyl (S)-2-[Bis(Boc)amino]pentanedioate are not available, compounds with similar structures are important in organic synthesis due to their versatility and the ease with which the Boc protecting group can be removed. This allows for the synthesis of complex molecules with specific stereochemistry.
| Aspect | Implication |
|---|---|
| Stereochemistry | The (S) configuration indicates a specific stereochemical arrangement, which is crucial in asymmetric synthesis. |
| Protecting Group Strategy | The use of Boc groups allows for selective deprotection and further functionalization of the molecule. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume